UK-78282 monohydrochloride is a novel compound primarily recognized for its role as a selective blocker of the voltage-gated potassium channel Kv1.3. This compound was initially identified through high-throughput screening methods aimed at discovering new immunomodulators. UK-78282 exhibits significant potential in modulating T lymphocyte activation, making it a subject of interest in immunological research and therapeutic applications.
UK-78282 was synthesized by Burgess et al. in 1997 as part of a broader investigation into compounds that could selectively inhibit potassium channels, particularly Kv1.3, which is crucial for T cell function . The compound's synthesis involved methods such as recrystallization and chromatography, ensuring high purity and structural integrity.
UK-78282 is classified as a piperidine derivative, specifically designed to interact with ion channels. Its primary classification falls under potassium channel blockers, with a specific focus on the Kv1.3 channel, which plays a vital role in immune cell signaling and activation.
The synthesis of UK-78282 involves several key steps:
The synthetic route has been optimized to yield UK-78282 with a high degree of purity (98% as determined by HPLC) and characterized using techniques such as proton nuclear magnetic resonance (NMR), carbon NMR, and mass spectrometry . The final product is obtained as a monohydrochloride salt to enhance its solubility in biological systems.
UK-78282 has the following molecular formula:
The structure features a piperidine ring substituted with various aryl groups, contributing to its pharmacological properties.
The structural configuration allows for specific interactions with the Kv1.3 channel, enhancing its blocking efficacy.
UK-78282 can undergo various chemical reactions typical for organic compounds:
Common reagents used in these reactions include:
These reactions can lead to derivatives that may exhibit altered biological activities or improved pharmacokinetic profiles.
The primary mechanism of action for UK-78282 involves blocking the Kv1.3 potassium channels on T lymphocytes:
Data from electrophysiological studies indicate an IC50 value of approximately 200 nM for Kv1.3 inhibition, demonstrating its potency as an immunomodulator .
Relevant data from studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for biological applications .
UK-78282 monohydrochloride has significant scientific uses:
The ongoing research into UK-78282 continues to reveal its importance in understanding immune modulation and developing new therapeutic strategies .
Systematic Name: 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]-piperidine monohydrochlorideCAS Registry Number: 136647-02-4Molecular Formula: C₂₉H₃₅NO₂·HClMolecular Weight: 466.05 g/mol [1] [2] [3]Structural Features: UK-78282 consists of a piperidine core substituted with a benzhydryloxy methyl group at position 4 and a 3-(4-methoxyphenyl)propyl chain at the nitrogen atom. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing stability and solubility [1] [10]. The benzhydryl group (diphenylmethoxy) is critical for blocking potassium channels, as analogs like CP-190,325 (benzyl substitution) show reduced potency [7] [10].
Table 1: Key Structural Identifiers
Property | Value |
---|---|
IUPAC Name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine hydrochloride |
SMILES | COC1=CC=C(CCCN2CCC(COC(C3=CC=CC=C3)C4=CC=CC=C4)CC2)C=C1.Cl |
InChI Key | ZZSQARULZYQMIG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(CCCN2CCC(COC(C3=CC=CC=C3)C4=CC=CC=C4)CC2)C=C1.[H]Cl |
Solubility:
Stability:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7